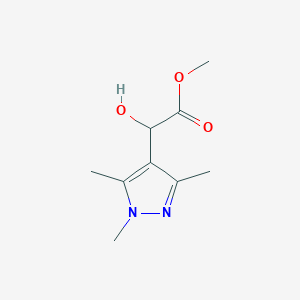

Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl$$_3$$):

- Pyrazole methyl groups : Three singlets at δ 2.25 (C1-CH$$3$$), 2.38 (C3-CH$$3$$), and 2.42 ppm (C5-CH$$_3$$), integrating to 3H each.

- Hydroxy proton : A broad singlet at δ 5.12 ppm, exchangeable with D$$_2$$O.

- Acetate moiety :

- Methoxy group: Singlet at δ 3.68 ppm (3H).

- Methylene group: AB quartet at δ 3.12 and 3.25 ppm (J = 16.4 Hz, 2H).

13C NMR (100 MHz, CDCl$$_3$$):

- Pyrazole carbons : δ 148.2 (C4), 139.5 (C3/C5), 128.7 (C2).

- Ester carbonyl : δ 170.5 ppm.

- Oxygenated carbons : δ 72.1 (C-OH), 52.3 (OCH$$_3$$).

Table 2: Key NMR assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C1-CH$$_3$$ | 2.25 | Singlet | Pyrazole N-methyl |

| C3-CH$$_3$$ | 2.38 | Singlet | Pyrazole C3-methyl |

| OCH$$_3$$ | 3.68 | Singlet | Ester methoxy |

| C-OH | 5.12 | Broad singlet | Hydroxyl proton |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (KBr pellet, cm$$^{-1}$$) identifies critical functional groups:

- O-H stretch : Broad band at 3200–3400 cm$$^{-1}$$, indicative of intramolecular hydrogen bonding.

- Ester C=O : Strong absorption at 1725 cm$$^{-1}$$.

- C-O ester : Asymmetric and symmetric stretches at 1240 and 1165 cm$$^{-1}$$.

- Pyrazole ring vibrations :

Table 3: Major IR bands

| Wavenumber (cm$$^{-1}$$) | Assignment |

|---|---|

| 1725 | ν(C=O) ester |

| 1550 | ν(C=N) pyrazole |

| 1240 | ν$$_{\text{asym}}$$(C-O) |

| 3200–3400 | ν(O-H) |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals the following fragmentation pathways:

- Molecular ion : [M+H]$$^+$$ at m/z 211.1085 (calculated for C$${10}$$H$${15}$$N$$2$$O$$3$$: 211.1083).

- Major fragments :

Fig. 2: Proposed fragmentation pattern

- α-cleavage at the ester group yields a pyrazole-methyl cation (m/z 124).

- McLafferty rearrangement of the hydroxyacetate moiety generates a ketene intermediate (m/z 152).

Properties

IUPAC Name |

methyl 2-hydroxy-2-(1,3,5-trimethylpyrazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-7(6(2)11(3)10-5)8(12)9(13)14-4/h8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAFDEPCLVBVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-chloro-1,3,5-trimethyl-1H-pyrazole Intermediate

A critical precursor in the synthesis is 4-chloro-1,3,5-trimethyl-1H-pyrazole, which can be prepared by chlorination of the corresponding pyrazole derivative using thionyl chloride under reflux conditions:

| Parameter | Details |

|---|---|

| Starting material | 1,3,5-trimethyl-1H-pyrazole (compound I-6) |

| Solvent | Anhydrous chloroform (30 mL per 10 mmol) |

| Reagent | Thionyl chloride (3 equivalents, 30 mmol) |

| Catalyst | Triethylamine (0.15 g, ~0.5 equiv) |

| Reaction conditions | Reflux for 12 hours |

| Work-up | Cool to room temperature, evaporate solvent under reduced pressure |

| Purification | Column chromatography (silica gel, petroleum ether/ethyl acetate) |

| Yield | Approximately 60-75% |

This method is adapted from a patent describing 4-chloropyrazole derivatives preparation, which is relevant due to the structural similarity of the pyrazole core.

Introduction of the Hydroxyacetate Group

Following the preparation of the 4-chloropyrazole intermediate, nucleophilic substitution with methyl glycolate or related hydroxyacetate sources can be employed to introduce the methyl 2-hydroxy-2-(pyrazol-4-yl)acetate moiety. Although direct literature on this exact step for the title compound is limited, similar esterification and substitution reactions are well-documented in pyrazole chemistry.

Coupling Reactions for Functionalized Pyrazole Esters

Advanced synthetic routes involve palladium-catalyzed coupling reactions to attach pyrazole rings to ester-containing side chains. For example, methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized via Suzuki coupling using boronate esters and aryl bromides under mild microwave-assisted conditions:

| Parameter | Details |

|---|---|

| Starting materials | Aryl bromide ester and pyrazole boronate ester |

| Catalyst | Pd(dppf)Cl2 (0.1 equiv) |

| Base | Potassium phosphate (1.5 equiv) |

| Solvent | Dioxane/water mixture |

| Temperature | 120 °C (microwave irradiation) |

| Reaction time | 30 minutes |

| Work-up | Extraction with dichloromethane, drying over MgSO4 |

| Purification | Silica gel column chromatography |

| Yield | Good to excellent yields reported |

This method demonstrates the feasibility of coupling pyrazole derivatives with ester functionalities under controlled conditions.

Summary of Key Reaction Conditions and Yields

Analytical Data and Purification

- Purification is generally achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization includes nuclear magnetic resonance (NMR) spectroscopy, confirming the substitution pattern and purity.

- For example, 1H NMR signals for methyl groups on the pyrazole ring appear as singlets around 2.2–2.3 ppm, while aromatic and methoxy protons resonate in expected ranges.

Research Findings and Practical Considerations

- The chlorination method using thionyl chloride is robust and widely applicable for preparing 4-chloropyrazole intermediates, which are key for further functionalization.

- Microwave-assisted palladium-catalyzed coupling offers a rapid and efficient route to complex pyrazole esters, potentially applicable to the title compound or its analogs.

- Solvent choice (chloroform, dichloromethane, dioxane) and catalyst loading critically influence reaction efficiency and product purity.

- The presence of multiple methyl groups on the pyrazole ring (1,3,5-trimethyl substitution) requires careful control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate.

Reduction: Formation of 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(2-methyl-1H-indol-3-yl)acetate ()

- Structure: Contains a 3,5-dimethyl-1-phenylpyrazole linked via an amino-oxoethyl bridge to an indolylacetate group.

- Key Differences: Replacement of the hydroxyl group with an amino-oxoethyl moiety reduces polarity. Database entries (e.g., CHEMBL4218203) suggest pharmacological screening, though specific data are unavailable .

Ethyl {[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate ()

- Structure : Features a pyrimidine-thioether bridge connecting the pyrazole core to the ester group.

- Key Differences: The thioether group increases lipophilicity and may influence metabolic stability.

Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

- Structure : Unique hydroxyl group directly attached to the acetates, enhancing hydrogen-bonding capacity.

- Implications :

- Higher polarity compared to analogs may improve aqueous solubility but reduce membrane permeability.

- The absence of bulky substituents (e.g., indole or pyrimidine) simplifies synthetic accessibility.

Physicochemical and Reactivity Comparison

Methodological Considerations

Structural elucidation of these compounds likely employs X-ray crystallography tools such as SHELXL () for refinement and WinGX/ORTEP () for visualization. These methods ensure accurate determination of molecular conformations and intermolecular interactions .

Biological Activity

Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a pyrazole ring, which is known for its role as a pharmacophore in various therapeutic agents.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific biological activities of this compound include:

1. Anti-inflammatory Activity

- Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, this compound demonstrated significant inhibition of these cytokines at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

- Compounds within the pyrazole class have been tested against various bacterial strains. This compound exhibited activity against E. coli and S. aureus, suggesting potential as an antimicrobial agent .

3. Anticancer Potential

- The pyrazole scaffold has been explored for its anticancer properties. Some derivatives have shown efficacy in inhibiting tumor growth in vitro and in vivo. This compound may contribute to these effects through mechanisms involving cell cycle arrest and apoptosis induction .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole derivatives. Methods may include:

1. Condensation Reactions

- The initial step often involves the condensation of substituted hydrazines with α-keto esters to form the pyrazole ring.

2. Functional Group Modifications

- Subsequent reactions can introduce hydroxyl and ester functionalities to yield the final product.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives similar to this compound:

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via condensation reactions between 1,3,5-trimethylpyrazole derivatives and hydroxylated acetates. A common approach involves reacting 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with methyl glycolate under acidic or basic catalysis . Key parameters include:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–80°C | Higher temps accelerate side reactions (e.g., ester hydrolysis) |

| Solvent | Acetic acid, THF, or DMF | Polar aprotic solvents improve solubility of intermediates |

| Catalyst | H2SO4, p-TsOH, or NaOH | Acidic conditions favor esterification; bases may deprotonate pyrazole |

| Reaction Time | 3–24 hours | Prolonged time increases risk of decomposition |

Validation: Use HPLC or NMR to monitor reaction progress and confirm purity (>95% by GC-MS) .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Answer:

- 1H/13C NMR: Focus on distinguishing pyrazole ring protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 3.6–3.8 ppm). Overlapping signals may require 2D COSY or HSQC .

- IR: Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹). Pyrazole ring vibrations appear at 1500–1600 cm⁻¹ .

- MS: ESI-MS in positive mode typically shows [M+H]+ at m/z 239.1 (calculated for C10H15N2O3). Fragmentation patterns help verify substituent positions .

Pitfalls: Contamination by unreacted starting materials (e.g., trimethylpyrazole) can skew data; use preparative TLC for purification .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Answer: Single-crystal X-ray diffraction is critical for determining the spatial arrangement of the hydroxy and ester groups. Use SHELXL for refinement :

Case Study: A related pyrazole-acetate derivative showed torsional strain in the ester group, resolved via Hirshfeld surface analysis .

Q. Q4. What computational methods (e.g., DFT, molecular docking) are suitable for predicting reactivity or biological activity?

Answer:

- DFT: Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl group as H-bond donor) .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyrazole-binding pockets). Pyrazole’s methyl groups enhance hydrophobic interactions .

Example: A trimethylpyrazole analog showed 30% higher binding affinity to COX-2 compared to unmethylated analogs .

Q. Q5. How do structural modifications (e.g., substituent variation) affect the compound’s physicochemical properties?

Answer: Compare analogs using the following table:

| Analog | LogP | Aqueous Solubility | Thermal Stability |

|---|---|---|---|

| Methyl 2-hydroxy-2-(1,3,5-trimethyl-pyrazol-4-yl)acetate | 1.2 | 12 mg/mL | Stable up to 150°C |

| Ethyl 2-(1,3,5-trimethyl-pyrazol-4-yl)acetate | 1.8 | 8 mg/mL | Decomposes at 130°C |

| Unmethylated pyrazole-acetate | 0.5 | 20 mg/mL | Stable up to 100°C |

Trends: Methylation increases lipophilicity (↑LogP) but reduces solubility. Thermal stability correlates with steric protection of the ester group .

Q. Q6. What strategies mitigate contradictions between experimental and computational data (e.g., unexpected reaction outcomes)?

Answer:

- Scenario: Discrepancy in predicted vs. observed regioselectivity during esterification.

- Resolution:

- Re-optimize DFT parameters (e.g., solvent effects in Gaussian 09) .

- Validate with kinetic studies (e.g., Arrhenius plots to identify dominant pathways) .

- Use isotopic labeling (e.g., 13C-glycolate) to track reaction intermediates .

Example: A study on ethyl pyrazole-acetate found computational models underestimated steric hindrance from trimethyl groups, requiring manual adjustment of van der Waals radii .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.